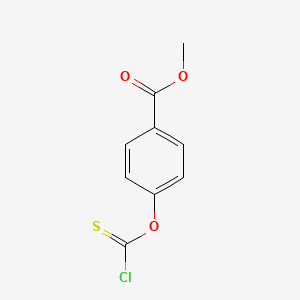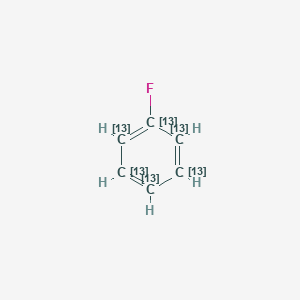
fluoro(1,2,3,4,5,6-13C6)cyclohexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene: is a highly strained isomer of benzene, characterized by the presence of a fluorine atom and six carbon atoms labeled with the isotope carbon-13. This compound is notable for its unique structure, where the three double bonds are cumulated, resulting in significant strain and high reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the reaction of a cyclohexadiene derivative with a fluorinating agent such as cesium fluoride. The reaction conditions are carefully controlled to manage the high reactivity and instability of the compound .
Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes, often using specialized laboratory equipment and techniques to ensure safety and precision .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene undergoes a variety of chemical reactions, including:
Cycloadditions: The compound can participate in [2+2] and [4+2] cycloaddition reactions due to its strained structure.
Nucleophilic Additions: The presence of cumulated double bonds makes it susceptible to nucleophilic attack.
σ-Bond Insertions: The compound can insert into σ-bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as dienes for cycloaddition reactions. Reactions are typically conducted under inert atmosphere conditions to prevent decomposition .
Major Products: The major products formed from these reactions include various cycloadducts, nucleophilic addition products, and insertion products, which can be further transformed into more complex molecules .
Applications De Recherche Scientifique
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene has several applications in scientific research:
Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules through cycloaddition and nucleophilic addition reactions.
Mechanistic Studies: The compound is used to study reaction mechanisms and the behavior of strained molecules under different conditions.
Isotope Labeling: The carbon-13 labeling makes it useful in NMR spectroscopy and other analytical techniques to trace reaction pathways and study molecular dynamics.
Mécanisme D'action
The high reactivity of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is primarily due to the strain in its cumulated double bonds. This strain increases the compound’s free energy, making it highly reactive and prone to undergoing various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic sites and π-bonds, which facilitate cycloaddition and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
1,2,3-Cyclohexatriene: Another strained isomer of benzene with cumulated double bonds.
Benzyne: A highly reactive intermediate with a triple bond in a six-membered ring.
1,2-Cyclohexadiene: A less strained isomer with two double bonds in a six-membered ring.
Uniqueness: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to the presence of the fluorine atom and carbon-13 labeling, which enhance its reactivity and make it particularly useful for mechanistic studies and isotope labeling applications .
Propriétés
Formule moléculaire |
C6H5F |
|---|---|
Poids moléculaire |
102.058 g/mol |
Nom IUPAC |
fluoro(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
PYLWMHQQBFSUBP-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)F |
SMILES canonique |
C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
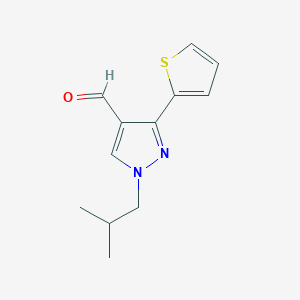
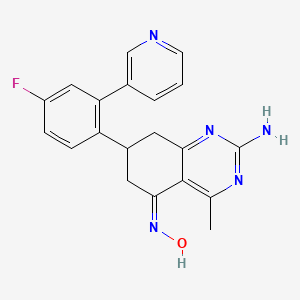
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
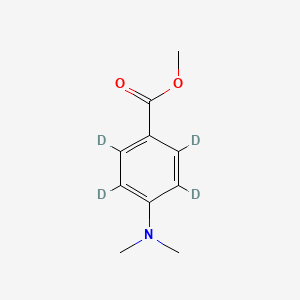
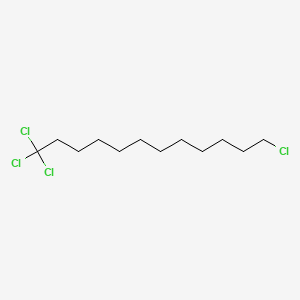
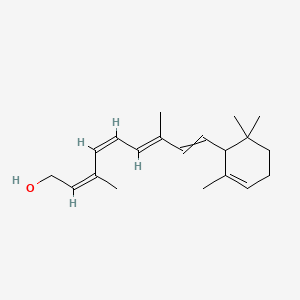
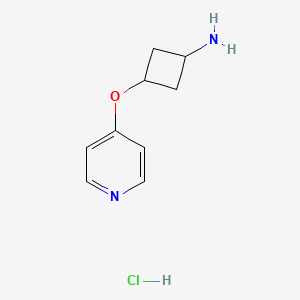

![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)

